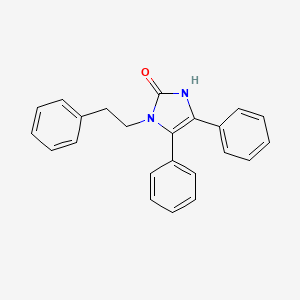
4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound with a molecular formula of C23H20N2O. This compound is characterized by its imidazole ring, which is substituted with phenyl groups at the 4 and 5 positions, and a phenylethyl group at the 1 position. The imidazole ring is a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoin with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The phenyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mécanisme D'action
The mechanism of action of 4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
4,5-Diphenyl-1-(2-phenylethyl)-1,3-dihydro-2H-imidazol-2-one can be compared with other imidazole derivatives, such as:
4,5-Diphenyl-1H-imidazole: Lacks the phenylethyl group, resulting in different chemical and biological properties.
1-Phenethyl-4,5-diphenyl-1H-imidazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Phenyl-4,5-diphenyl-1H-imidazole: Another derivative with distinct properties due to the different positioning of the phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
63235-73-4 |
|---|---|
Formule moléculaire |
C23H20N2O |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4,5-diphenyl-3-(2-phenylethyl)-1H-imidazol-2-one |
InChI |
InChI=1S/C23H20N2O/c26-23-24-21(19-12-6-2-7-13-19)22(20-14-8-3-9-15-20)25(23)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H,24,26) |
Clé InChI |
SJOFSKIQAQJWAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=C(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















